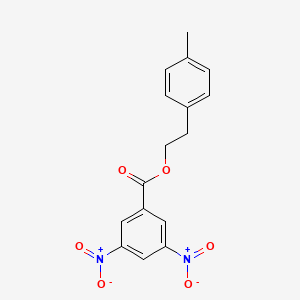
2-(4-Methylphenyl)ethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methylphenyl)ethyl 3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C16H14N2O6 and its molecular weight is 330.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-Methylphenyl)ethyl 3,5-dinitrobenzoate, a compound featuring a dinitrobenzoate moiety, has garnered attention due to its potential biological activities. This article provides an overview of its biological effects, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H12N2O4
- Molecular Weight : 252.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis typically involves the esterification of 4-methylphenyl ethanol with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction can be optimized using microwave-assisted methods to enhance yield and reduce reaction time.
Antimicrobial Properties
Research indicates that derivatives of 3,5-dinitrobenzoic acid exhibit significant antimicrobial activity. A study found that various esters, including those derived from 3,5-dinitrobenzoic acid, demonstrated potent antifungal effects against strains like Candida albicans and Candida krusei. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.52 mM to 4.16 mM, indicating strong antifungal properties .
The proposed mechanisms for the biological activity of this compound include:
- Membrane Disruption : The nitro groups can interact with cellular membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis and ergosterol production .
Study on Antifungal Activity
A recent study evaluated the antifungal efficacy of various dinitrobenzoate derivatives. Among them, ethyl 3,5-dinitrobenzoate was highlighted for its potent activity against Candida species. The study employed microdilution methods to determine MIC values and elucidated the probable mechanisms of action involving interference with ergosterol biosynthesis .
Toxicological Assessment
Toxicity assessments have shown that while some derivatives exhibit antifungal activity, they also present varying levels of cytotoxicity. For instance, compounds were tested in Swiss mice to evaluate their lethal dose (LD50), revealing that certain derivatives were less toxic compared to known toluene derivatives .
Comparative Analysis of Biological Activity
| Compound Name | MIC (mM) | Toxicity (LD50 mg/kg) |
|---|---|---|
| Ethyl 3,5-dinitrobenzoate | 0.52 | 51.2 |
| Propyl 3,5-dinitrobenzoate | 4.16 | 33.2 |
| 2-(4-Methylphenyl)ethyl 3,5-DNB | TBD | TBD |
Properties
CAS No. |
22545-18-2 |
|---|---|
Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H14N2O6/c1-11-2-4-12(5-3-11)6-7-24-16(19)13-8-14(17(20)21)10-15(9-13)18(22)23/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
CCOOXVUVJOVZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















